3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt
Brand Name: Vulcanchem
CAS No.: 126829-54-7
VCID: VC0555812
InChI: InChI=1S/C20H19NO2.C7H8O3S/c21-19(20(22)23-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-12,19H,13-14,21H2;2-5H,1H3,(H,8,9,10)/t19-;/m0./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC3=CC=CC=C3C=C2)N
Molecular Formula: C27H27NO5S
Molecular Weight: 305.38

3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt

CAS No.: 126829-54-7

Cat. No.: VC0555812

Molecular Formula: C27H27NO5S

Molecular Weight: 305.38

* For research use only. Not for human or veterinary use.

3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt - 126829-54-7

Specification

CAS No. 126829-54-7
Molecular Formula C27H27NO5S
Molecular Weight 305.38
IUPAC Name benzyl (2S)-2-amino-3-naphthalen-2-ylpropanoate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C20H19NO2.C7H8O3S/c21-19(20(22)23-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-12,19H,13-14,21H2;2-5H,1H3,(H,8,9,10)/t19-;/m0./s1
Standard InChI Key CGOGTYJIKGFYPP-FYZYNONXSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC3=CC=CC=C3C=C2)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC3=CC=CC=C3C=C2)N

Introduction

Chemical Identity and Structure

3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt is an amino acid derivative, specifically a salt formed from the benzyl ester of L-alanine modified with a naphthyl group at the 3-position, and 4-toluenesulfonic acid. The compound is identified by CAS number 126829-54-7 and presents a unique structural configuration that contributes to its valuable properties in research applications .

Molecular Information

The detailed molecular information of the compound is presented in the following table:

ParameterValue
Molecular FormulaC27H27NO5S (or C20H19NO2·C7H8O3S)
Molecular Weight477.58 g/mol
CAS Number126829-54-7
IUPAC Namebenzyl (2S)-2-amino-3-naphthalen-2-ylpropanoate;4-methylbenzenesulfonic acid
InChI KeyCGOGTYJIKGFYPP-FYZYNONXSA-N
MDL NumberMFCD02259526
SynonymsL-Ala(2-naphthyl)-OBzl·TosOH, H-Ala(2-naphthyl)-OBzl·TosOH

Table 1: Molecular information of 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt

Physical Properties

The compound exhibits distinct physical properties that influence its handling, storage, and application in research settings:

PropertyCharacteristic
AppearanceWhite to off-white powder or crystal
Melting Point181-185°C
Specific Rotation [α]25D-18.5 ± 1° (C=1 in MeOH)
SolubilityEnhanced in polar solvents due to sulfonate group
Purity (Commercial)≥98% to ≥99%
Recommended Storage0-8°C (refrigerated)

Table 2: Physical properties of 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt

Synthesis and Production

The synthesis of 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt typically involves a series of organic chemistry procedures focusing on the formation of the benzyl ester of L-alanine, followed by modification with the naphthyl group, and subsequent salt formation with 4-toluenesulfonic acid.

While the specific synthesis pathways can vary depending on laboratory requirements and scale, the general approach involves protection strategies common in amino acid chemistry to ensure stereochemical integrity. The process typically maintains the chirality at the alpha carbon, which is crucial for the compound's biological activity and research applications .

A related synthetic method for L-alanine benzyl ester (a component of the target compound) is described in literature with a reported yield of 92%:

  • Reaction of p-toluenesulfonic acid salt of L-alanine benzyl ester with triethylamine in a water/toluene system at 5°C

  • Extraction of the resulting L-alanine benzyl ester into the organic phase

  • Subsequent concentration and isolation of the product

Similar principles apply to the synthesis of the more complex 3-(2-Naphthyl)-L-alanine derivative, with additional steps to incorporate the naphthyl moiety.

Research and Industrial Applications

3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt has emerged as a compound with diverse applications across multiple scientific and industrial domains. Its unique structural characteristics and chemical properties make it particularly valuable in various research contexts.

Pharmaceutical Development

The compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly in developing drugs that target specific biological pathways. The presence of the naphthyl group provides hydrophobic character while the amino acid component offers potential for hydrogen bonding and stereochemical recognition, properties valuable in drug design .

In pharmaceutical research, this compound contributes to:

  • Development of peptide-based therapeutics

  • Creation of enzyme inhibitors

  • Design of receptor modulators

  • Synthesis of chiral drug candidates

Biochemical Research

In biochemical investigations, this compound is utilized to explore protein interactions and enzyme activity. The naphthyl group can serve as a fluorescent tag or hydrophobic anchor in certain experimental designs, while the amino acid component mimics natural substrates for various enzymes .

Applications in biochemical research include:

  • Studies of metabolic processes

  • Investigation of protein-ligand interactions

  • Development of enzyme assays

  • Probing of biochemical pathways

Material Science Applications

The compound's ability to be incorporated into polymer matrices enhances mechanical properties, making it valuable in creating advanced materials for industrial applications. The aromatic components provide rigidity and potential for π-stacking interactions, while the functional groups allow for covalent incorporation into various materials .

Analytical Chemistry

As a standard in chromatographic techniques, this compound aids in the accurate quantification of similar compounds in complex mixtures. Its well-defined structure and stability make it an excellent reference material for method development and validation in analytical chemistry .

Cosmetic Industry Applications

The unique properties of 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt allow it to be used in developing skin care products, offering benefits such as improved texture and stability. The amphiphilic nature of the molecule makes it useful as an emulsifier or stabilizer in certain formulations .

SupplierCatalog NumberPackage SizePrice Range (USD)
Santa Cruz Biotechnologysc-2886661 g$228.00
Santa Cruz Biotechnologysc-288666A5 g$910.00
QtonicsQ223743-1G1 g$312.34
QtonicsQ223743-5G5 g$1,207.36
Fisher ScientificVarious5-25 g$108.62-$252.79

Table 3: Commercial availability of 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt

Related Compounds and Derivatives

Understanding the relationship between 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt and structurally similar compounds provides context for its applications and properties:

Parent and Component Compounds

CompoundCAS NumberRelationship
3-(2-Naphthyl)-L-alanine58438-03-2Parent amino acid
L-Alanine benzyl ester p-toluenesulfonate42854-62-6Related ester compound
p-Toluenesulfonic acid104-15-4Salt-forming component

Table 4: Related compounds to 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt

The parent compound, 3-(2-Naphthyl)-L-alanine, has distinctive properties including:

  • Molecular Weight: 215.25 g/mol

  • Specific rotation [α]20D: -10.0 to -12.0 deg (C=1, 1mol/L HCl)

  • Melting Point: 244°C (decomposition)

  • Appearance: White to light yellow powder or crystal

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